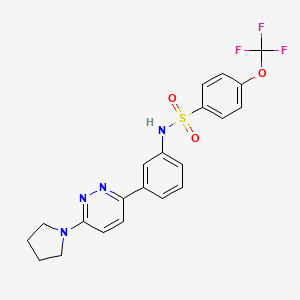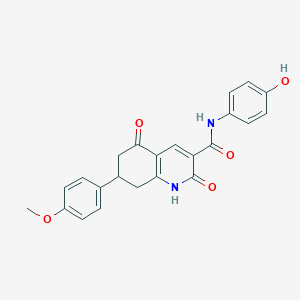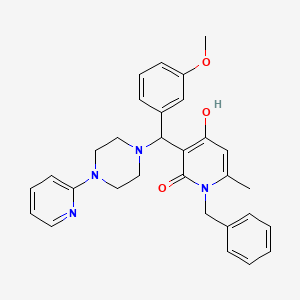
1-benzyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step procedures. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions may involve the use of various reagents, solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share structural similarities and are also studied for their biological activities.
Methoxybenzenes: These compounds contain methoxy groups and are used in various chemical and biological applications.
Uniqueness
What sets 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE apart is its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Propiedades
Fórmula molecular |
C30H32N4O3 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C30H32N4O3/c1-22-19-26(35)28(30(36)34(22)21-23-9-4-3-5-10-23)29(24-11-8-12-25(20-24)37-2)33-17-15-32(16-18-33)27-13-6-7-14-31-27/h3-14,19-20,29,35H,15-18,21H2,1-2H3 |
Clave InChI |
IAVGQYDHJTUJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


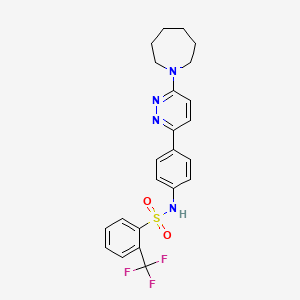
![ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972739.png)
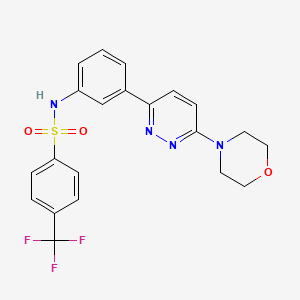
![5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B14972744.png)
![1-(4-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B14972768.png)
![N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B14972772.png)
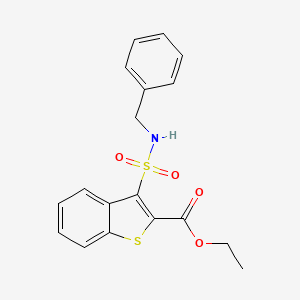
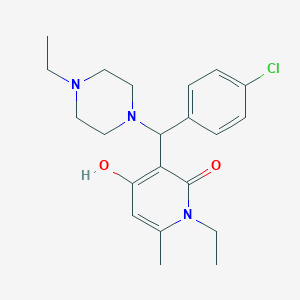
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972786.png)
![N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B14972794.png)

